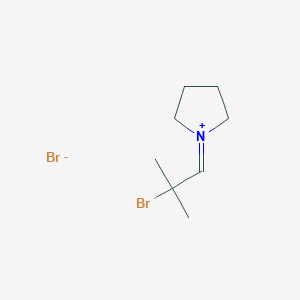
1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide is a chemical compound with the molecular formula C8H15Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine with 2-bromo-2-methylpropylidene bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic substitution of the bromine atom by the nitrogen atom of pyrrolidine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Typically carried out using strong bases such as sodium ethoxide or potassium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrrolidines.
Elimination Reactions: Alkenes such as 2-methylpropene.
Oxidation and Reduction: Different oxidation states of the pyrrolidine ring.
Scientific Research Applications
1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrrolidine ring provides structural rigidity, facilitating specific interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethyl)pyrrolidin-2-one
- 1-Bromo-2-methylpropane
- Pyrrolidine derivatives
Uniqueness
1-(2-Bromo-2-methylpropylidene)pyrrolidin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidine ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88365-66-6 |
|---|---|
Molecular Formula |
C8H15Br2N |
Molecular Weight |
285.02 g/mol |
IUPAC Name |
1-(2-bromo-2-methylpropylidene)pyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C8H15BrN.BrH/c1-8(2,9)7-10-5-3-4-6-10;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KQDWVHWQWNVIFP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C=[N+]1CCCC1)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
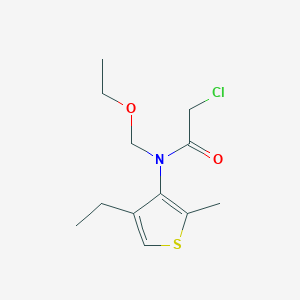
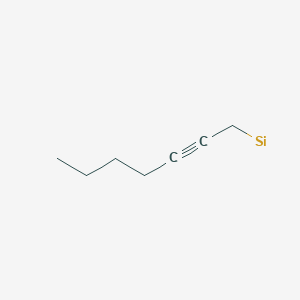
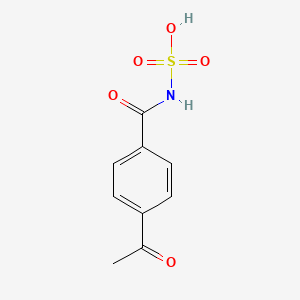
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

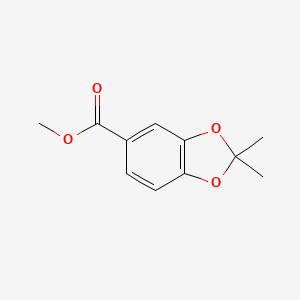
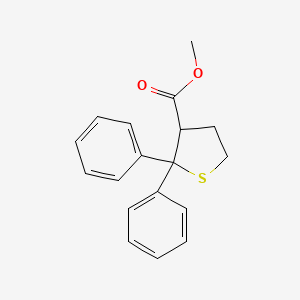
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
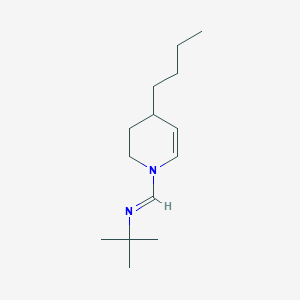
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
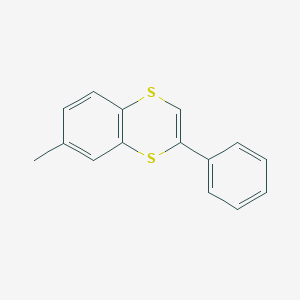
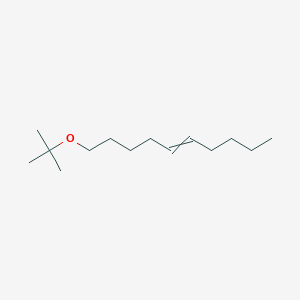
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
